(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
The compound (E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a structurally complex heterocyclic molecule featuring a fused bicyclic core (methanopyrido-diazocin) with an acryloyl-furan substituent. Its E-configuration at the acryloyl double bond is critical for its stereochemical and electronic properties. Similar compounds, such as those described in and , often undergo reflux-based condensation reactions with nitriles or esters, followed by spectroscopic validation (e.g., NMR, IR, HRMS) .
Properties
IUPAC Name |
11-[(E)-3-(furan-2-yl)prop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(7-6-15-3-2-8-23-15)19-10-13-9-14(12-19)16-4-1-5-18(22)20(16)11-13/h1-8,13-14H,9-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCXCNVHIUDLG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence.
Key Findings
Structural Complexity: The target compound’s fused bicyclic system (methanopyrido-diazocin) is more complex than the imidazo-pyridine core in Compound 1l or the pyran derivatives in . This complexity may influence its conformational rigidity and binding properties.
Synthetic Accessibility: Compound 1l was synthesized via a one-pot two-step reaction with moderate yield (51%) , while pyran derivatives in used reflux with malononitrile or ethyl cyanoacetate . The absence of synthesis details for the target compound precludes direct comparison.
Spectroscopic Characterization :
- Similar compounds (e.g., 1l) rely on ¹H/¹³C NMR, IR, and HRMS for structural validation . The target compound would likely require analogous methods, though its fused bicyclic system may produce distinct spectral signatures (e.g., downfield-shifted protons in NMR).
Functional Potential: The furan ring in the target compound could confer bioactivity (e.g., antimicrobial or anti-inflammatory properties), akin to furan-containing analogs in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
